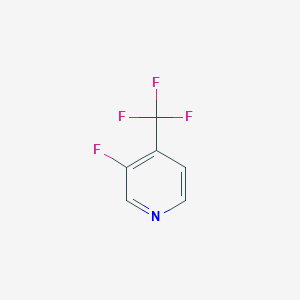

3-Fluoro-4-(trifluoromethyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

3-fluoro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-5-3-11-2-1-4(5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHLDFPTUFGBRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382327 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113770-87-9 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and agrochemical research. This document delves into its chemical identity, physicochemical properties, synthetic methodologies, spectroscopic characterization, and key applications. The strategic placement of both a fluorine atom and a trifluoromethyl group on the pyridine ring imparts unique electronic properties, influencing its reactivity, metabolic stability, and biological activity. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel bioactive molecules.

Compound Identification and Properties

Chemical Identity:

-

Systematic Name: this compound

-

CAS Number: 113770-87-9

-

Molecular Formula: C₆H₃F₄N

-

Molecular Weight: 165.09 g/mol

Physicochemical Properties:

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | Inferred from similar compounds |

| Boiling Point | Not explicitly reported; likely similar to related isomers | |

| Density | Not explicitly reported; likely around 1.3-1.4 g/mL at 25 °C | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) | General chemical knowledge |

The introduction of fluorine and a trifluoromethyl group significantly impacts the electronic nature of the pyridine ring. The trifluoromethyl group is a strong electron-withdrawing group, which decreases the pKa of the pyridine nitrogen, making it less basic compared to pyridine itself. This electronic modification is a key feature influencing its role as a building block in drug discovery.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

A viable approach would be the fluorination of a precursor such as 3-chloro-4-(trifluoromethyl)pyridine or 3-nitro-4-(trifluoromethyl)pyridine using a fluoride source. The electron-withdrawing trifluoromethyl group at the 4-position, along with the inherent electron deficiency of the pyridine ring, activates the 3-position for nucleophilic attack.

Caption: Proposed synthesis of this compound via SNAr.

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-(trifluoromethyl)pyridine (1.0 eq), potassium fluoride (KF, 2.0 eq), and a phase-transfer catalyst such as 18-crown-6 (0.1 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Reaction Conditions: Heat the reaction mixture to 150 °C and stir vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.

Causality of Experimental Choices:

-

Choice of Precursor: A chloro or nitro-substituted pyridine at the 3-position serves as a good leaving group for the SNAr reaction. The strong electron-withdrawing nature of the trifluoromethyl group at the para-position (C4) stabilizes the Meisenheimer intermediate formed during the nucleophilic attack, thus facilitating the substitution.

-

Fluoride Source and Catalyst: Anhydrous potassium fluoride is a common and cost-effective fluoride source. The use of a crown ether like 18-crown-6 is crucial to sequester the potassium cations, thereby increasing the nucleophilicity of the "naked" fluoride anions in the aprotic polar solvent.

-

Solvent and Temperature: A high-boiling, polar aprotic solvent like DMSO is ideal for this type of reaction as it can dissolve the fluoride salt and facilitate the SNAr mechanism. Elevated temperatures are typically required to overcome the activation energy of the reaction.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of structurally similar compounds, a reliable prediction of its NMR and mass spectra can be made.

1H NMR (400 MHz, CDCl₃):

-

δ ~8.6 ppm (d, J ≈ 4.8 Hz, 1H, H-2): This proton is adjacent to the nitrogen and will appear as a doublet due to coupling with H-6.

-

δ ~8.5 ppm (s, 1H, H-6): This proton will likely appear as a singlet or a narrow doublet due to a small coupling constant with H-2.

-

δ ~7.5 ppm (t, J ≈ 4.8 Hz, 1H, H-5): This proton is coupled to the adjacent fluorine at C-3 and the proton at H-6, likely appearing as a triplet or a doublet of doublets.

13C NMR (100 MHz, CDCl₃):

-

δ ~155 ppm (d, ¹JCF ≈ 250 Hz, C-3): The carbon directly attached to the fluorine will show a large one-bond coupling constant.

-

δ ~150 ppm (d, J ≈ 5 Hz, C-2):

-

δ ~140 ppm (q, ²JCF ≈ 35 Hz, C-4): The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

δ ~123 ppm (q, ¹JCF ≈ 272 Hz, -CF₃): The carbon of the trifluoromethyl group will exhibit a very large one-bond coupling constant with the fluorine atoms.

-

δ ~120 ppm (d, J ≈ 20 Hz, C-5):

-

δ ~118 ppm (s, C-6):

19F NMR (376 MHz, CDCl₃):

-

δ ~ -64 ppm (s, 3F, -CF₃): The trifluoromethyl group will appear as a singlet.

-

δ ~ -130 ppm (m, 1F, C-F): The fluorine atom on the pyridine ring will show coupling to the adjacent protons.

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): m/z = 165

-

Key Fragments:

-

m/z = 146 ([M-F]⁺)

-

m/z = 96 ([M-CF₃]⁺)

-

Reactivity and Applications in Drug Discovery

The electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 6-positions. This reactivity allows for the introduction of various functional groups, making it a versatile building block in the synthesis of complex molecules.

The trifluoromethyl group is a well-established bioisostere for a methyl group and can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. The fluorine atom can also participate in hydrogen bonding and other non-covalent interactions with biological targets.

This unique combination of properties has led to the incorporation of the trifluoromethylpyridine scaffold in a variety of biologically active compounds, including those with applications in oncology, infectious diseases, and neuroscience. For instance, the related 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine is a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor Doravirine.[1]

Safety and Handling

As with all halogenated and trifluoromethyl-containing aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique electronic properties, arising from the synergistic effects of the fluorine and trifluoromethyl substituents, provide a powerful tool for medicinal chemists to modulate the physicochemical and biological properties of lead compounds. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a practical resource for researchers in the field.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 253–267. [Link]

-

Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 3-Fluoro-4-(trifluoromethyl)pyridine, a valuable fluorinated pyridine derivative with significant potential in the pharmaceutical and agrochemical industries. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the pyridine scaffold presents unique synthetic challenges. This document explores three primary, scientifically vetted pathways for its synthesis: the Balz-Schiemann reaction of 3-amino-4-(trifluoromethyl)pyridine, the deoxofluorination of 4-(trifluoromethyl)pyridin-3-ol, and nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. Each method is discussed in detail, including the underlying chemical principles, step-by-step experimental protocols, and a critical analysis of the advantages and limitations of each approach. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex fluorinated heterocycles.

Introduction: The Significance of Fluorinated Pyridines

The introduction of fluorine and fluorinated functional groups into organic molecules has become a cornerstone of modern drug discovery and agrochemical design. The trifluoromethyl group (-CF3), with its strong electron-withdrawing nature and high lipophilicity, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] Similarly, the strategic placement of a fluorine atom can modulate pKa, improve membrane permeability, and block sites of metabolism. The combination of these two fluorinated moieties on a pyridine ring, a privileged scaffold in medicinal chemistry, results in a building block of considerable interest for the development of novel bioactive compounds.

This compound is an exemplar of such a high-value synthetic target. Its synthesis, however, is not trivial and requires careful consideration of regioselectivity and the management of reactive intermediates. This guide provides a detailed exploration of the most viable synthetic routes to this important molecule.

Strategic Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. The most logical and experimentally validated approaches involve the late-stage introduction of the fluorine atom onto a pre-functionalized 4-(trifluoromethyl)pyridine core. We will detail three such pathways.

Pathway 1: The Balz-Schiemann Reaction of 3-Amino-4-(trifluoromethyl)pyridine

The Balz-Schiemann reaction is a classic and reliable method for the introduction of fluorine onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt.[3][4] This pathway is contingent on the availability of the corresponding aniline precursor, in this case, 3-amino-4-(trifluoromethyl)pyridine.

Causality Behind Experimental Choices:

The reaction proceeds in two key stages: diazotization of the amine followed by thermal decomposition of the isolated diazonium salt. The choice of fluoroboric acid (HBF4) is critical as the tetrafluoroborate anion serves as the fluoride source in the final step. The isolation of the diazonium salt is often possible and recommended to ensure a clean decomposition, minimizing the formation of phenolic byproducts that can arise in aqueous media.[5]

Experimental Protocol: Synthesis of this compound via Balz-Schiemann Reaction

Step 1: Synthesis of 3-Amino-4-(trifluoromethyl)pyridine

The precursor, 3-amino-4-(trifluoromethyl)pyridine, can be synthesized from commercially available starting materials. One plausible route involves the nitration of 4-(trifluoromethyl)pyridine followed by reduction of the nitro group.

Step 2: Balz-Schiemann Reaction

-

Diazotization:

-

In a well-ventilated fume hood, dissolve 3-amino-4-(trifluoromethyl)pyridine (1.0 eq) in a 48% aqueous solution of fluoroboric acid (HBF4) (2.5 eq) at 0 °C in a vessel made of a suitable inert material (e.g., polyethylene or Teflon).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.

-

Stir the resulting slurry at 0-5 °C for 1 hour.

-

Collect the precipitated diazonium tetrafluoroborate salt by filtration, wash with cold diethyl ether, and dry under vacuum.

-

-

Thermal Decomposition (Fluoro-dediazoniation):

-

Gently heat the dry diazonium salt under an inert atmosphere. The decomposition is often exothermic and should be controlled carefully.[1]

-

The product, this compound, can be isolated by distillation from the reaction mixture or by extraction following careful quenching of the residue.

-

| Parameter | Condition | Rationale |

| Diazotization Temperature | 0-5 °C | Minimizes premature decomposition of the diazonium salt. |

| Fluoride Source | HBF4 | Provides the tetrafluoroborate counterion for fluoride delivery. |

| Decomposition | Thermal, neat or in high-boiling inert solvent | Controlled heating promotes the desired SN1-type reaction. |

Pathway 2: Deoxofluorination of 4-(Trifluoromethyl)pyridin-3-ol

The direct conversion of a hydroxyl group to a fluorine atom using a deoxofluorinating agent is a powerful and increasingly popular transformation in modern organic synthesis. This approach relies on the precursor 4-(trifluoromethyl)pyridin-3-ol, which is commercially available.

Causality Behind Experimental Choices:

Modern deoxofluorinating reagents such as DAST (diethylaminosulfur trifluoride), Deoxo-Fluor®, and the more recently developed PyFluor offer safer and more selective alternatives to older, more hazardous reagents.[6][7][8] These reagents activate the hydroxyl group, converting it into a good leaving group, which is then displaced by a fluoride ion generated in situ. PyFluor, a pyridine-2-sulfonyl fluoride, is particularly noteworthy for its thermal stability and reduced propensity to cause elimination side reactions compared to DAST.[6]

Experimental Protocol: Synthesis of this compound via Deoxofluorination

-

To a stirred solution of 4-(trifluoromethyl)pyridin-3-ol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add the deoxofluorinating agent (e.g., PyFluor, 1.5 eq).

-

Add a suitable non-nucleophilic base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (1.5 eq), to facilitate the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Fluorinating Agent | PyFluor | High thermal stability and selectivity, minimizing elimination byproducts.[6] |

| Solvent | Anhydrous DCM or Toluene | Aprotic solvent to prevent hydrolysis of the reagent and intermediates. |

| Base | DBU | Promotes the formation of the sulfonate ester intermediate.[9] |

| Temperature | Room Temperature to mild heating | Balances reaction rate with potential for side reactions. |

Pathway 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a viable strategy for introducing a fluorine atom, provided the pyridine ring is sufficiently activated by electron-withdrawing groups. In this case, the powerful electron-withdrawing trifluoromethyl group at the 4-position can facilitate the displacement of a suitable leaving group at the 3-position.

Causality Behind Experimental Choices:

The success of an SNAr reaction hinges on the presence of a good leaving group (e.g., -Cl, -NO2) and a potent nucleophilic fluoride source. Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent like DMSO or DMF are commonly employed.[10][11] The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the solubility and nucleophilicity of the fluoride salt, often allowing for milder reaction conditions.[12][13]

Experimental Protocol: Synthesis of this compound via SNAr

Precursor Synthesis: 3-Chloro-4-(trifluoromethyl)pyridine

This precursor can be synthesized from 4-(trifluoromethyl)pyridin-3-ol via treatment with a chlorinating agent such as phosphorus oxychloride (POCl3).

SNAr Fluorination:

-

In a dry reaction vessel under an inert atmosphere, combine 3-chloro-4-(trifluoromethyl)pyridine (1.0 eq), anhydrous potassium fluoride (2.0-3.0 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium chloride, 0.1 eq).

-

Add a high-boiling polar aprotic solvent such as anhydrous DMSO or sulfolane.

-

Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir vigorously.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

| Parameter | Condition | Rationale |

| Fluoride Source | Anhydrous KF | A cost-effective source of nucleophilic fluoride. |

| Solvent | DMSO or Sulfolane | High-boiling polar aprotic solvent to dissolve reactants and facilitate the SNAr mechanism. |

| Catalyst | Phase-transfer catalyst (optional) | Enhances the solubility and reactivity of the fluoride salt.[12] |

| Temperature | 150-200 °C | High temperatures are often required to overcome the activation energy for SNAr on heteroaromatic systems. |

Visualization of Synthetic Pathways

Sources

- 1. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 6. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. PyFluor: A Stable Deoxyfluorinating Agent | TCI AMERICA [tcichemicals.com]

- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 10. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-(trifluoromethyl)pyridine is a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical research. The strategic placement of both a fluorine atom and a trifluoromethyl group on the pyridine scaffold imparts a unique combination of electronic properties, metabolic stability, and lipophilicity.[1][2] These characteristics make it an invaluable synthon for developing novel therapeutic agents and active ingredients. This guide provides a comprehensive overview of its physicochemical properties, details robust synthetic protocols, explores its distinct chemical reactivity with mechanistic insights, and highlights its applications in drug discovery, supported by authoritative references.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis and process development. The compound is a colorless to light yellow liquid under standard conditions, soluble in common organic solvents.[3][4] The powerful electron-withdrawing nature of both the C4-trifluoromethyl group and the C3-fluorine atom, combined with the inherent electron deficiency of the pyridine ring, dictates its chemical behavior.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 113770-87-9 | [3] |

| Molecular Formula | C₆H₃F₄N | [3] |

| Molecular Weight | 165.09 g/mol | [3] |

| Density | 1.391 g/mL at 25 °C | [3] |

| Boiling Point | 37 °C at 10 mmHg | [3] |

| Flash Point | 68 °F (20 °C) | [3] |

Synthesis Strategies: Building the Core Scaffold

The primary industrial and laboratory synthesis of trifluoromethylpyridines often involves chlorine/fluorine exchange reactions on picoline precursors at high temperatures or the construction of the pyridine ring from a trifluoromethyl-containing building block.[5][6][7] A common route to substituted trifluoromethylpyridines involves cyclocondensation reactions. For instance, 4-(trifluoromethyl)pyridine derivatives can be synthesized from 1,1,1-trifluoro-4-alkoxy-3-alkylbuten-2-one building blocks.[8][9]

A prevalent method for synthesizing compounds like this compound involves late-stage functionalization of a pre-formed trifluoromethylpyridine core.

Workflow for Synthesis via Halogen Exchange (Halex) Reaction

The Halex reaction is a cornerstone of industrial fluorination chemistry. It provides an efficient pathway from a more readily available chlorinated precursor.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Signature for Structural Verification

Accurate characterization is essential for confirming the identity and purity of the target compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

-

¹H NMR: The proton NMR spectrum is relatively simple, showing signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling constants are influenced by the adjacent fluorine and trifluoromethyl substituents.

-

¹⁹F NMR: Fluorine-19 NMR is particularly informative.[10] It will display two distinct signals: one for the single fluorine atom at the C3 position and another for the trifluoromethyl group at the C4 position. The chemical shift of the CF₃ group typically appears between -60 and -70 ppm relative to CFCl₃.[11][12] Long-range coupling between the fluorine nuclei (⁴JFF) may also be observed.

-

¹³C NMR: The carbon spectrum will show six distinct signals for the pyridine ring carbons. The carbon atoms directly bonded to fluorine (C3) and the trifluoromethyl group (C4) will exhibit characteristic C-F coupling, appearing as a doublet and a quartet, respectively.

Table 2: Representative NMR Data (Note: Shifts are solvent-dependent and approximate. Data synthesized from typical values for similar structures.)

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling |

| ¹⁹F | CF | ~ -110 to -130 | Multiplet (coupling to H2, H5, CF₃) |

| CF ₃ | ~ -63 to -65 | Singlet or narrow multiplet | |

| ¹H | H-2 | ~ 8.6 | Doublet of doublets (d, JHF) |

| H-5 | ~ 7.8 | Doublet (d) | |

| H-6 | ~ 8.7 | Singlet or narrow multiplet |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the powerful electron-withdrawing effects of its substituents and the ring nitrogen, which heavily activate the pyridine ring towards nucleophilic aromatic substitution (SₙAr) .

The fluorine atom at the C3 position is a relatively poor leaving group compared to chlorine or bromine in SₙAr reactions. However, the positions ortho and para to the strongly activating trifluoromethyl group and the ring nitrogen (C2 and C5 positions) are highly electron-deficient and thus susceptible to nucleophilic attack. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, highlighting the activating effect of fluorine in such systems.[13]

Regioselectivity of Nucleophilic Aromatic Substitution (SₙAr)

Nucleophiles will preferentially attack the most electron-poor positions. In this molecule, the C2 and C6 positions are most activated, but steric hindrance from the adjacent substituents can influence the outcome.

Caption: Regioselectivity map for nucleophilic attack on the pyridine ring.

Applications in Medicinal Chemistry and Drug Discovery

The trifluoromethylpyridine motif is a privileged structure in modern drug design.[1] The introduction of fluorine and CF₃ groups can significantly enhance key drug properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile.[2]

-

Lipophilicity: The CF₃ group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[1][2]

-

Binding Affinity: The strong dipole moment of the C-F bonds and the electron-withdrawing nature of the substituents can lead to favorable interactions (e.g., dipole-dipole, hydrogen bonding) with protein targets, increasing binding affinity and potency.[1]

This scaffold is found in numerous agrochemicals and is a key intermediate for pharmaceuticals.[5][7] For example, derivatives like 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine are key intermediates in the synthesis of Doravirine, an HIV-1 non-nucleoside reverse transcriptase inhibitor.[5][6]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Halex Reaction

Causality: This protocol utilizes a high-temperature nucleophilic aromatic substitution where a fluoride anion displaces a chloride from the aromatic ring. A polar aprotic solvent is chosen to solvate the cation of the fluoride salt (e.g., K⁺ from KF), thereby increasing the nucleophilicity of the "naked" fluoride anion. A phase-transfer catalyst can be used to further enhance this effect.

Materials:

-

3-Chloro-4-(trifluoromethyl)pyridine (1.0 eq)

-

Spray-dried Potassium Fluoride (KF) (3.0 eq)

-

Sulfolane (solvent)

-

Tetrabutylammonium chloride (Phase-Transfer Catalyst, 0.05 eq, optional)

-

Toluene

-

Deionized Water

Procedure:

-

Reactor Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and distillation head with 3-chloro-4-(trifluoromethyl)pyridine and sulfolane.

-

Inerting: Purge the reactor with dry nitrogen for 15 minutes to establish an inert atmosphere. Rationale: Prevents introduction of atmospheric moisture which can reduce the efficacy of the anhydrous KF.

-

Reagent Addition: Add the spray-dried potassium fluoride (and phase-transfer catalyst, if used) to the stirring solution. Rationale: Spray-dried KF has a high surface area, maximizing its reactivity.

-

Heating: Heat the reaction mixture to 220-230 °C. The product, having a lower boiling point than the starting material and solvent, will begin to distill.

-

Reaction Monitoring: Monitor the reaction progress by GC-MS analysis of the distillate. The reaction is typically complete within 8-12 hours.

-

Workup: Cool the reaction mixture. The collected distillate contains the product along with some solvent and starting material. Wash the distillate with water to remove any co-distilled sulfolane. Separate the organic layer.

-

Purification: Purify the crude product by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and GC-MS.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

Hazard Statements: Irritating to eyes, respiratory system, and skin.[3] Flammable liquid and vapor.[14]

-

Precautionary Measures:

References

-

This compound - ChemBK. (URL: [Link])

-

Supporting Information for a scientific publication. (URL: [Link])

-

3-Fluoro-4-iodo-5-(trifluoromethyl)pyridine - PubChem. (URL: [Link])

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (URL: [Link])

-

The Trifluoromethyl Effect: Enhancing Bioactivity with 3-(Trifluoromethyl)pyridine. (URL: [Link])

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage. (URL: [Link])

- Method for synthesizing 4-trifluoromethyl pyridine compound - Google P

-

Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-

3-Bromo-4-trifluoromethylpyridine - Pipzine Chemicals. (URL: [Link])

-

4-(Trifluoromethyl)pyridine - PubChem. (URL: [Link])

-

Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (URL: [Link])

-

19F NMR Reference Standards. (URL: [Link])

-

3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - ChemRxiv. (URL: [Link])

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (URL: [Link])

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (URL: [Link])

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. 3-Bromo-4-trifluoromethylpyridine | Properties, Uses, Safety Data & Reliable China Manufacturer [pipzine-chem.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 8. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. rsc.org [rsc.org]

- 12. colorado.edu [colorado.edu]

- 13. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Discovery of Trifluoromethylpyridine Derivatives

Introduction: The Ascendancy of the Trifluoromethylpyridine Scaffold in Modern Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and agrochemical development.[1][2] Among the myriad of fluorinated motifs, the trifluoromethylpyridine (TFMP) moiety has emerged as a privileged structure, prized for its ability to confer a unique constellation of physicochemical properties upon a parent molecule.[3][4] The trifluoromethyl (-CF3) group, with its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability, can profoundly enhance a compound's biological activity, membrane permeability, and pharmacokinetic profile.[3][5][6] When combined with the versatile chemistry and biological relevance of the pyridine ring, the resulting TFMP derivatives have proven to be invaluable in addressing a wide range of therapeutic and agricultural challenges.[1][7]

This guide provides an in-depth exploration of the discovery and synthesis of trifluoromethylpyridine derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the core synthetic strategies, elucidate the mechanistic underpinnings of key transformations, and provide practical, field-proven protocols. By understanding the causality behind experimental choices, researchers can better navigate the complexities of synthesizing these valuable compounds.

The Strategic Value of the Trifluoromethyl Group on the Pyridine Ring

The decision to introduce a trifluoromethyl group is a calculated one, aimed at leveraging its distinct electronic and steric properties to optimize molecular behavior.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[6] This increased stability often translates to a longer biological half-life and improved bioavailability.

-

Lipophilicity and Permeability: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its biological target.[3][6] This is a critical parameter for oral drug absorption and penetration of the blood-brain barrier.

-

Modulation of Basicity: As a potent electron-withdrawing group, the -CF3 moiety reduces the basicity (pKa) of the pyridine nitrogen. This can be strategically employed to fine-tune ligand-receptor interactions and avoid off-target effects associated with highly basic centers.

-

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, and even the nitro group in certain contexts.[1][8][9][10][11] This allows for the systematic modification of a lead compound to improve its drug-like properties while maintaining or enhancing its primary biological activity.

Core Synthetic Strategies for Accessing Trifluoromethylpyridine Derivatives

The synthesis of trifluoromethylpyridines can be broadly categorized into two main approaches: the construction of the pyridine ring from trifluoromethyl-containing building blocks and the direct introduction of a trifluoromethyl group onto a pre-existing pyridine scaffold.[2][4][12]

The Building Block Approach: Constructing the Pyridine Ring

This strategy involves the cyclocondensation of smaller, readily available molecules, where at least one of the components already bears the trifluoromethyl group. This approach offers excellent control over the final substitution pattern of the pyridine ring.[4][13]

A common and industrially significant method involves the condensation of trifluoromethyl-containing precursors, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, with ammonia or other nitrogen sources to form the pyridine core.[4] This method is particularly useful for producing specific isomers that may be difficult to access through direct trifluoromethylation.

Illustrative Example: Synthesis of a 4-(Trifluoromethyl)nicotinamide Precursor

Flonicamid, an insecticide developed by ISK, contains a 4-(trifluoromethyl)pyridine structure. Its synthesis relies on a condensation reaction in the presence of ammonia, highlighting the power of the building block approach for accessing specific substitution patterns.[4]

Direct Trifluoromethylation of the Pyridine Ring

The direct introduction of a trifluoromethyl group onto a pyridine ring is an atom-economical and often more convergent strategy, particularly for late-stage functionalization in a synthetic sequence.[14] However, controlling the regioselectivity of this transformation can be challenging due to the inherent reactivity of the pyridine ring.[15][16] Direct trifluoromethylation can be achieved through nucleophilic, electrophilic, and radical pathways.

2.1 Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation involves the reaction of a pyridine derivative with a reagent that delivers a trifluoromethyl anion (CF3⁻) or its synthetic equivalent. A prominent reagent in this class is trifluoromethyltrimethylsilane (TMSCF3), often referred to as Ruppert's reagent.[17][18] This reagent, in the presence of a fluoride source, can trifluoromethylate iodopyridines.

Experimental Protocol: Copper-Catalyzed Nucleophilic Trifluoromethylation of 2-Iodopyridine

This protocol demonstrates the conversion of an iodopyridine to its corresponding trifluoromethylpyridine using an in-situ generated (trifluoromethyl)copper species.[19]

-

Reagent Preparation: In a dry, inert atmosphere glovebox, add 2-iodopyridine (1.0 mmol), copper(I) iodide (1.2 mmol), and potassium fluoride (2.0 mmol) to a reaction vessel.

-

Solvent Addition: Add dry N,N-dimethylformamide (DMF) (5 mL) to the vessel.

-

Reagent Addition: Add trifluoromethyltrimethylsilane (TMSCF3) (1.5 mmol) to the reaction mixture.

-

Reaction Conditions: Seal the vessel and heat the mixture at 80 °C for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.

-

Work-up: After cooling to room temperature, quench the reaction with aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 2-(trifluoromethyl)pyridine.

Data Presentation: Comparison of Nucleophilic Trifluoromethylating Reagents

| Reagent Class | Common Examples | Key Features |

| Silicon-Based | TMSCF3 (Ruppert's Reagent) | Requires fluoride activation; versatile for various electrophiles.[17][20] |

| Fluoroform-Derived | Adducts with DMF or N-formylmorpholine | Environmentally benign source of CF3; stable and storable.[20][21][22] |

| Sulfinate-Based | Sodium trifluoromethanesulfinate (Langlois' Reagent) | Can also serve as a source of CF3 radical.[23] |

| Sulfinamide-Based | N-benzylpiperazine trifluoromethanesulfinamide | Effective for trifluoromethylating aldehydes and ketones.[24] |

2.2 Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation employs reagents that deliver a trifluoromethyl cation (CF3⁺) or its equivalent to a nucleophilic pyridine ring.[18] This approach has gained significant traction with the development of stable and effective electrophilic trifluoromethylating agents.

Prominent examples include hypervalent iodine compounds, such as Togni's reagents, and sulfonium salts, like Umemoto's reagents.[14][17][25][26] These reagents are capable of trifluoromethylating a wide range of nucleophiles, including electron-rich heteroarenes.

Logical Relationship of Electrophilic Trifluoromethylation

Caption: Electrophilic trifluoromethylation of pyridines.

A significant challenge in the direct electrophilic trifluoromethylation of pyridine is its electron-deficient nature, which makes it a poor nucleophile. One strategy to overcome this is the temporary activation of the pyridine ring to increase its nucleophilicity. For instance, hydrosilylation of a pyridine can generate an enamine intermediate, which is sufficiently nucleophilic to react with an electrophilic trifluoromethylating agent, leading to regioselective C3-trifluoromethylation.[15][16][27]

2.3 Radical Trifluoromethylation

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which then adds to the pyridine ring. This method is particularly effective for the functionalization of heteroarenes. The trifluoromethyl radical can be generated from various precursors, including trifluoroiodomethane (CF3I) under photochemical conditions, or from reagents like sodium trifluoromethanesulfinate (Langlois' reagent) via an oxidative single-electron transfer (SET) process.[18][23] A key challenge with radical reactions on pyridine is controlling regioselectivity, often leading to a mixture of 2-, 3-, and 4-substituted isomers.[15][16]

Experimental Workflow: Light-Mediated Radical Trifluoromethylation of a Pyridone

Caption: Workflow for radical trifluoromethylation.

Case Studies: Trifluoromethylpyridines in Action

The true measure of a chemical scaffold's utility lies in its successful application. The TFMP moiety is a component of numerous commercialized products.

Agrochemicals

-

Fluazifop-butyl: One of the first herbicides to incorporate a TFMP substructure, fluazifop-butyl, demonstrated superior herbicidal activity compared to its benzene analogue.[1] Its synthesis utilizes 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as a key intermediate, which is typically produced from 3-picoline via chlorination and fluorination steps.[1][2]

-

Flazasulfuron: This sulfonylurea herbicide is effective for various crops.[2] The presence of the trifluoromethyl group on the pyridine ring is crucial for its biological activity but also influences its metabolic pathway through intramolecular nucleophilic aromatic substitution.[1][2]

-

Flonicamid: An insecticide effective against aphids, flonicamid's synthesis showcases the building block approach, starting from a trifluoromethyl-containing precursor to construct the 4-trifluoromethylpyridine core.[4]

Pharmaceuticals

While fewer TFMP-containing drugs have reached the market compared to agrochemicals, many candidates are in clinical trials.[1][7] The principles of metabolic stability and enhanced binding affinity conferred by the TFMP group are actively being exploited in drug design.[3][4]

-

Pifeltro (Doravirine): This FDA-approved non-nucleoside reverse transcriptase inhibitor for HIV-1 treatment features a trifluoromethylated pyridone moiety. Its synthesis involves the pre-installation of the trifluoromethyl group onto a halogenated pyridine, which is then elaborated to form the final pyridone structure.[23]

Conclusion and Future Perspectives

The discovery and development of trifluoromethylpyridine derivatives represent a significant advancement in medicinal and agricultural chemistry. The unique properties imparted by the trifluoromethyl group have established the TFMP scaffold as a highly valuable structural motif. While traditional methods based on building blocks and halogen exchange remain industrially important, the continued development of direct C-H trifluoromethylation techniques offers exciting possibilities for more efficient and versatile syntheses, especially for late-stage functionalization of complex molecules. As our understanding of reaction mechanisms deepens and new, more effective trifluoromethylating reagents emerge, the accessibility and application of these powerful derivatives will undoubtedly continue to expand, paving the way for the next generation of innovative drugs and crop protection agents.

References

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

Li, Z., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

Ito, E., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. [Link]

-

Yagupolskii, L. M., et al. (1995). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. [Link]

-

Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters. [Link]

-

Shibata, N., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]

-

University of Michigan. Nucleophilic, Radical and Electrophilic Trifluoromethylation Using Fluoroform. [Link]

-

Postigo, A. (2018). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Current Organic Synthesis. [Link]

-

Bryn Mawr College. Electrophilic Fluorination. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-(Trifluoromethyl)pyridine: A Key Building Block for Agrochemicals and Pharmaceuticals. [Link]

-

Wikipedia. Trifluoromethylation. [Link]

-

Ito, E., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

-

Zhang, M., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. [Link]

-

Powers, J. T., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. [Link]

-

Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters. [Link]

-

Langlois, B. R., et al. (1997). Trifluoromethanesulfinic Acid Derivatives as Nucleophilic Trifluoromethylating Reagents. Synthetic Communications. [Link]

-

Wang, X., et al. (2018). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Nature Communications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Trifluoromethylpyridine Intermediates: Building Blocks for Tomorrow's Innovations. [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Li, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]

-

Signore, G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

ResearchGate. Common trifluoromethylation reagents grouped according to their characteristic reactivity. [Link]

- Google Patents.

-

Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

-

RSC Publishing. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Catalytic Applications of Trifluoromethyl Pyridine Derivatives: A Research Focus. [Link]

-

University of Aberdeen Research Portal. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). [Link]

-

Tseng, C.-C., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Journal of Medicinal Chemistry. [Link]

-

Cottet, F., et al. (2003). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. European Journal of Organic Chemistry. [Link]

-

ChEMBL. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]

-

ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Wang, C., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. nbinno.com [nbinno.com]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 11. Item - The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University - Figshare [repository.lboro.ac.uk]

- 12. nbinno.com [nbinno.com]

- 13. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]

- 22. Nucleophilic, Radical and Electrophilic Trifluoromethylation Using Fluoroform - University of Michigan [available-inventions.umich.edu]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. brynmawr.edu [brynmawr.edu]

- 27. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Pyridines for Drug Discovery

Introduction: The Strategic Imperative of Fluorine in Pyridine Scaffolds

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and FDA-approved drugs.[1] Its nitrogen atom provides a key site for hydrogen bonding and salt formation, crucial for molecular recognition and pharmacokinetic properties. The strategic incorporation of fluorine into this privileged heterocycle has become a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's physicochemical profile.[2][3] Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a compound's acidity (pKa), lipophilicity (logP/logD), metabolic stability, and binding affinity.[4][5][6] This guide provides an in-depth exploration of these effects, offering a technical resource for researchers, scientists, and drug development professionals to harness the full potential of fluorinated pyridines.

The Electronic Influence of Fluorine: Modulating Basicity (pKa)

The introduction of fluorine to the pyridine ring significantly alters its electronic properties, primarily through a strong inductive electron-withdrawing effect. This has a direct and predictable impact on the basicity of the pyridine nitrogen.

Causality Behind pKa Modulation:

Fluorine's high electronegativity draws electron density away from the aromatic ring, reducing the electron density on the nitrogen atom. This makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby decreasing the basicity of the pyridine.[7][8] Consequently, fluorinated pyridines are weaker bases compared to their non-fluorinated analogs, which is reflected in a lower pKa value of their conjugate acid (the pyridinium ion).[7] This modulation of pKa is a critical tool in drug design, as it can be used to fine-tune the ionization state of a molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.[8]

Positional Effects on pKa

The position of the fluorine substituent on the pyridine ring has a graded effect on the pKa, with the strongest influence observed when fluorine is at the 2- or 6-position, ortho to the nitrogen. This is due to the proximity of the electron-withdrawing fluorine atom to the basic center. The effect diminishes as the fluorine atom is moved to the 3- (meta) and 4- (para) positions.

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.25 |

| 2-Fluoropyridine | -0.44 |

| 3-Fluoropyridine | 2.97 |

| 4-Fluoropyridine | 1.89 |

Note: pKa values can vary slightly depending on the experimental conditions.

Experimental Protocol: pKa Determination by Potentiometric Titration

A reliable method for determining the pKa of fluorinated pyridines is through potentiometric titration.

Methodology:

-

Solution Preparation: Prepare a standard solution of the fluorinated pyridine of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: Use a calibrated pH meter with a glass electrode and a temperature probe. Place the solution in a thermostatted vessel and stir continuously.

-

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the pyridine has been protonated. This can be calculated using the Henderson-Hasselbalch equation or by finding the inflection point of the first derivative of the titration curve.

Navigating Lipophilicity: The Dual Nature of Fluorine

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter in drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME).[9][10] The effect of fluorine on lipophilicity is more complex than its effect on pKa and can be counterintuitive.[9][11]

The Dichotomy of Fluorine's Influence:

Fluorine can have opposing effects on lipophilicity. On one hand, the substitution of hydrogen with fluorine increases the molecular volume and the hydrophobic surface area, which tends to increase lipophilicity.[9] On the other hand, the high polarity of the C-F bond can increase the overall polarity of the molecule, potentially leading to a decrease in lipophilicity, especially when the fluorine atoms are adjacent to polarizable atoms like sulfur.[9] The net effect is highly context-dependent, influenced by the number of fluorine atoms, their position, and the overall molecular structure.[12]

Quantitative Insights into Lipophilicity (logD7.4)

The following table summarizes the experimentally determined logD7.4 values for a series of 2-thioalkyl and 2-sulfonylalkyl pyridines, illustrating the nuanced impact of fluorination.

| Compound ID | Structure (R) | Oxidation State | logD7.4 |

| 1 | -SCH₃ | Thioether | 1.69 |

| 2 | -SCF₂H | Thioether | 1.95 |

| 3 | -SCF₃ | Thioether | 2.13 |

| 15 | -SO₂CH₃ | Sulfone | 0.40 |

| 17 | -SO₂CF₂H | Sulfone | 0.82 |

Data sourced from BenchChem.[11]

Key Observations:

-

In the thioether series, increasing fluorination on the methyl group leads to a progressive increase in lipophilicity.[11]

-

The sulfone series also shows an increase in lipophilicity with fluorination, though the overall values are much lower due to the high polarity of the sulfone group.[11]

Experimental Protocol: logD7.4 Determination by Shake-Flask Method

The classic shake-flask method remains a gold standard for determining lipophilicity.

Methodology:

-

System Preparation: Prepare a buffered aqueous phase at pH 7.4 (e.g., phosphate-buffered saline) and an immiscible organic phase (typically n-octanol). Presaturate each phase with the other by vigorous mixing followed by separation.

-

Compound Addition: Dissolve a known amount of the fluorinated pyridine in the presaturated n-octanol.

-

Partitioning: Add a known volume of the presaturated aqueous buffer to the n-octanol solution. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully remove aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logD7.4 is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Enhancing Metabolic Stability: The Role of the C-F Bond

A major advantage of incorporating fluorine into drug candidates is the potential to enhance their metabolic stability.[2][13] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[2][14]

Mechanism of Metabolic Blocking:

By replacing a metabolically labile C-H bond with a C-F bond, particularly at a site prone to hydroxylation, the metabolic pathway can be effectively blocked.[2][15] This can lead to a longer in vivo half-life, increased systemic exposure, and improved bioavailability of the drug.[2] Furthermore, the electron-withdrawing nature of fluorine can deactivate adjacent sites towards oxidation.[14]

Workflow for Assessing Metabolic Stability

Caption: Workflow for in vitro metabolic stability assessment.

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay provides a common method for evaluating the metabolic stability of a compound.

Methodology:

-

Incubation Mixture: In a microcentrifuge tube, combine the fluorinated pyridine (at a final concentration of, for example, 1 µM), liver microsomes (e.g., human, rat, or mouse; at a final protein concentration of 0.5 mg/mL), and phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to bind to the enzymes.

-

Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH (the cofactor for P450 enzymes) to a final concentration of 1 mM.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Spectroscopic Properties: A Focus on 19F NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of fluorinated pyridines. In particular, 19F NMR is highly informative due to the 100% natural abundance of the 19F nucleus and its high sensitivity.[16][17]

Key Features of 19F NMR:

-

Wide Chemical Shift Range: The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment, resulting in a much larger chemical shift dispersion compared to 1H NMR.[17][18] This often allows for the resolution of signals for each fluorine atom in a molecule, even in complex structures.[17]

-

Spin-Spin Coupling: 19F nuclei couple with other nearby nuclei, including 1H, 13C, and other 19F nuclei. The magnitudes of these coupling constants (J-coupling) provide valuable structural information.[16]

-

Positional Dependence of Chemical Shifts: The chemical shift of fluorine on a pyridine ring is highly dependent on its position relative to the nitrogen atom and other substituents. Generally, fluorine at the α-position (ortho to nitrogen) is the most deshielded, while fluorine at the β-position (meta) is the most shielded.[16]

Illustrative 19F NMR Chemical Shift Data

| Compound | Fluorine Position | 19F Chemical Shift (δ, ppm) |

| Perfluoropyridine | 2-F, 6-F | -88.5 |

| 3-F, 5-F | -135.3 | |

| 4-F | -165.0 | |

| 2,3,5-Trifluoropyridine | 2-F | -95.0 |

| 3-F | -147.6 | |

| 5-F | -139.6 |

Note: Chemical shifts are relative to a standard (e.g., CFCl3) and can be influenced by the solvent. Data from "Fluorine notes".[16]

Conclusion: A Multifaceted Tool for Drug Optimization

The strategic incorporation of fluorine into the pyridine scaffold provides medicinal chemists with a versatile and powerful strategy for fine-tuning the physicochemical properties of drug candidates. By understanding the fundamental principles governing the effects of fluorination on pKa, lipophilicity, and metabolic stability, researchers can make more informed decisions in the design and optimization of novel therapeutics. The ability to rationally modulate these key drug-like properties underscores the continued importance of fluorinated pyridines as valuable building blocks in the ongoing quest for safer and more effective medicines.[4][19]

References

-

Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. (2021). Available at: [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. (2024). Available at: [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. (2025). Available at: [Link]

-

The Role of Fluorinated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. National Institutes of Health. (2020). Available at: [Link]

-

Quantum chemical calculation data for compounds 2a-k. ResearchGate. Available at: [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. (2025). Available at: [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. (2014). Available at: [Link]

-

Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. ACS Publications. (2015). Available at: [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. (2017). Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. (2025). Available at: [Link]

-

Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. National Institutes of Health. (2015). Available at: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. (2026). Available at: [Link]

-

Metabolism of fluorine-containing drugs. ResearchGate. (2025). Available at: [Link]

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ResearchGate. (2022). Available at: [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. (2025). Available at: [Link]

-

NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. (2017). Available at: [Link]

-

The Role of Fluorinated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Probing the Effect of Fluorine on Hydrogen Bonding Interactions in a Pharmaceutical Hydrate Using Advanced Solid-State NMR. ACS Publications. (2021). Available at: [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health. (2016). Available at: [Link]

-

(A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. Available at: [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. National Institutes of Health. (2024). Available at: [Link]

-

The general NMR spectral characteristics of 3-fluoro-3,6-dihydropyridines 2a-k. ResearchGate. Available at: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. (2023). Available at: [Link]

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. (2020). Available at: [Link]

-

Fluorinated Building Blocks: Essential Tools for Modern Chemistry. MolecularCloud. (2025). Available at: [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. National Institutes of Health. (2017). Available at: [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. (2016). Available at: [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. (2023). Available at: [Link]

-

Hydrogen Bonding: Regulator for Nucleophilic Fluorination. National Institutes of Health. (2018). Available at: [Link]

-

CCCBDB list of experimental dipole moments. Computational Chemistry Comparison and Benchmark Database. Available at: [Link]

-

Dipole moment values associated with fluorinated benzenes and select azine and azole heterocycles. ResearchGate. Available at: [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. (2021). Available at: [Link]

-

N–H⋯F hydrogen bonds in fluorinated benzanilides: NMR and DFT study. ResearchGate. (2025). Available at: [Link]

-

Fluorine NMR. University of Washington. Available at: [Link]

-

Haloalkanes and Haloarenes. Unacademy. Available at: [Link]

-

Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. (2016). Available at: [Link]

-

The precious Fluorine on the Ring: Fluorine NMR for biological systems. National Institutes of Health. (2016). Available at: [Link]

-

Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed. (2013). Available at: [Link]

-

ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. (2013). Available at: [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 17. biophysics.org [biophysics.org]

- 18. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of Fluorine in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Rise of a "Magic Bullet" Atom

In the landscape of modern drug discovery, few elements have had as profound and widespread an impact as fluorine. Despite its low natural abundance in biological systems, its incorporation into drug candidates has become a cornerstone of medicinal chemistry strategy.[1][2] Approximately 20-25% of all commercialized pharmaceuticals contain at least one fluorine atom, a figure that includes a significant portion of top-selling drugs.[3][4][5] This prevalence is not coincidental; it is the result of decades of research demonstrating that the judicious placement of fluorine can dramatically improve a molecule's pharmacokinetic and pharmacodynamic profile.[6][7]

This guide moves beyond a simple catalog of effects, offering a deep dive into the fundamental physicochemical principles that govern fluorine's influence. As Senior Application Scientists, our goal is not just to apply techniques, but to understand the causality behind our experimental choices. Here, we will explore the "why"—why this small, highly electronegative atom can be used to enhance metabolic stability, modulate acidity, steer conformation, and improve binding affinity, ultimately transforming a promising lead compound into a viable drug candidate.[6][8] We will examine the strategic thinking behind its use, supported by quantitative data, validated protocols, and illustrative case studies, providing researchers and drug development professionals with a comprehensive framework for leveraging fluorine's unique properties.

Section 1: The Fundamental Physicochemical Properties of Fluorine

The outsized role of fluorine in drug design stems from a unique combination of intrinsic properties that distinguish it from hydrogen and other halogens. Understanding these core characteristics is essential to predicting and rationalizing its effects.

-

Size and Steric Profile: Fluorine has a van der Waals radius of ~1.47 Å, only slightly larger than hydrogen's ~1.20 Å.[9] This allows it to act as a reasonable bioisostere for hydrogen, often being substituted with minimal steric perturbation to the overall molecular shape or its fit within a target's binding site.[1][10]

-